
Enviroxime: A Technical Guide to its Chemical
Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enviroxime

Cat. No.: B1671365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Enviroxime is a potent benzimidazole derivative with significant antiviral activity against a

broad spectrum of picornaviruses, including rhinoviruses and enteroviruses. This technical

guide provides an in-depth overview of Enviroxime's chemical structure, physicochemical

properties, and its molecular mechanism of action. Detailed experimental protocols for key

assays used to characterize its antiviral efficacy and metabolic stability are presented.

Furthermore, this document includes visualizations of its signaling pathway and a general

experimental workflow for antiviral screening to facilitate a comprehensive understanding for

researchers in the field of virology and drug development.

Chemical Structure and Properties
Enviroxime, with the IUPAC name (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-

phenylmethylidene]hydroxylamine, is a well-characterized small molecule. Its chemical identity

and key physicochemical properties are summarized in the tables below.[1]

Table 1: Chemical Identification of Enviroxime
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Identifier Value

IUPAC Name

(NE)-N-[(2-amino-3-propan-2-

ylsulfonylbenzimidazol-5-yl)-

phenylmethylidene]hydroxylamine[1]

CAS Number 72301-79-2

Molecular Formula C₁₇H₁₈N₄O₃S[1]

SMILES

CC(C)S(=O)

(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC

=C3)N=C1N[1]

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-

15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-

4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-

16+[1]

InChIKey IWKXBHQELWQLHF-CAPFRKAQSA-N[1]

Table 2: Physicochemical Properties of Enviroxime

Property Value

Molecular Weight 358.4 g/mol [1]

Appearance Solid powder

Melting Point 198.5 °C

Solubility Soluble in DMSO, not in water.

Storage

Dry, dark, and at 0 - 4 °C for short term (days to

weeks) or -20 °C for long term (months to

years).[2]

Mechanism of Action
Enviroxime exerts its antiviral effect by inhibiting a critical step in the replication of rhinoviruses

and enteroviruses.[3][4][5] The primary mechanism involves the targeting of the host cell's
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phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the viral non-structural protein 3A.[6][7]

The inhibition of PI4KIIIβ by Enviroxime disrupts the formation of phosphatidylinositol 4-

phosphate (PI4P)-enriched organellar membranes, which are essential for the assembly of viral

replication complexes. The viral protein 3A plays a crucial role in recruiting PI4KIIIβ to these

sites. By interfering with this process, Enviroxime effectively halts the synthesis of viral RNA,

with a preferential inhibition of the plus-strand RNA synthesis.[3][4][8] Resistance to

Enviroxime has been mapped to mutations in the 3A coding region of the viral genome, further

confirming its role as a key target.[3][4][5]
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Enviroxime's mechanism of action targeting PI4KIIIβ and viral protein 3A.

Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This protocol outlines a method to determine the in vitro antiviral activity of Enviroxime against

rhinoviruses or enteroviruses by quantifying the reduction in viral plaque formation.

Materials and Reagents:
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HeLa or other susceptible cell lines

Human Rhinovirus (e.g., HRV14) or Enterovirus (e.g., Poliovirus) stock

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Enviroxime stock solution (in DMSO)

Trypsin-EDTA

Agarose or Methylcellulose overlay medium

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

Phosphate-Buffered Saline (PBS)

6-well or 12-well cell culture plates

Procedure:

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in a confluent

monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.

Compound Dilution: Prepare serial dilutions of Enviroxime in DMEM. The final concentration

of DMSO should be non-toxic to the cells (typically ≤ 0.5%).

Virus Infection: When cells are confluent, remove the growth medium and wash the

monolayer with PBS. Infect the cells with a dilution of the virus stock calculated to produce

50-100 plaques per well.

Compound Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum

and wash the cells with PBS. Add the prepared dilutions of Enviroxime to the respective

wells. Include a virus control (no compound) and a cell control (no virus, no compound).
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Overlay: Add an agarose or methylcellulose overlay medium to each well to restrict viral

spread to adjacent cells.

Incubation: Incubate the plates at 33°C (for rhinoviruses) or 37°C (for enteroviruses) in a 5%

CO₂ incubator until visible plaques are formed (typically 2-4 days).

Plaque Visualization: Remove the overlay and fix the cells with 10% formalin for at least 30

minutes. Stain the cell monolayer with Crystal Violet solution for 15-30 minutes. Gently wash

the plates with water and allow them to dry.

Data Analysis: Count the number of plaques in each well. The percentage of plaque

reduction is calculated relative to the virus control. The 50% effective concentration (EC₅₀) is

determined from the dose-response curve.

In Vitro Metabolic Stability Assay Using Liver
Microsomes
This protocol describes a method to assess the metabolic stability of Enviroxime using human

or other species' liver microsomes.

Materials and Reagents:

Human liver microsomes (pooled)

Enviroxime stock solution (in DMSO)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Potassium phosphate buffer (100 mM, pH 7.4)

Acetonitrile (ACN) or other suitable organic solvent

Control compounds (e.g., a high-clearance and a low-clearance compound)

Incubator or water bath at 37°C

LC-MS/MS system for analysis
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Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing potassium phosphate buffer and liver microsomes (final protein concentration

typically 0.5-1 mg/mL).

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

Initiation of Reaction: Add Enviroxime to the reaction mixture to a final concentration (e.g., 1

µM). To initiate the metabolic reaction, add the NADPH regenerating system. For a negative

control, add buffer instead of the NADPH system.

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot

of the reaction mixture and add it to a tube containing a quenching solution (e.g., cold

acetonitrile) to stop the reaction.

Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound

(Enviroxime) using a validated LC-MS/MS method.

Data Analysis: Plot the natural logarithm of the percentage of Enviroxime remaining versus

time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the

intrinsic clearance (Clᵢₙₜ).

Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the initial screening and

characterization of an antiviral compound like Enviroxime.
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A generalized experimental workflow for antiviral drug discovery and development.

Conclusion
Enviroxime remains a significant tool for virology research due to its well-defined mechanism

of action against a range of clinically relevant viruses. This technical guide provides a

consolidated resource on its chemical and physical properties, a detailed explanation of its

molecular target, and comprehensive experimental protocols for its evaluation. The provided

visualizations of its signaling pathway and a typical drug discovery workflow are intended to aid
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researchers in designing and interpreting experiments aimed at developing novel antiviral

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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